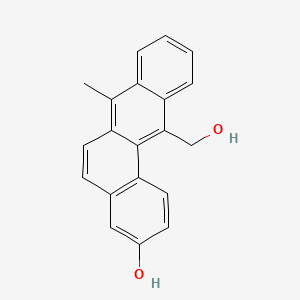
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are widespread environmental pollutants known for their carcinogenic and mutagenic properties. This compound, with the molecular formula C20H16O2, contains 20 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .
Métodos De Preparación
The synthesis of 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol involves several steps, typically starting with the preparation of the anthracene core. Common synthetic routes include:
Friedel–Crafts reactions: These reactions involve the alkylation or acylation of anthracene derivatives using catalysts like aluminum chloride.
Intramolecular cyclization: This method forms the polycyclic structure through cyclodehydration or other cyclization reactions.
Metal-catalyzed reactions: These reactions, often involving palladium or nickel catalysts, facilitate the formation of the anthracene framework from simpler precursors.
Análisis De Reacciones Químicas
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or quinones.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring, such as halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-7-methylbenz(a)anthracene-12-methanol has several scientific research applications:
Chemistry: It is used as a model compound to study the photophysical and photochemical properties of PAHs.
Biology: Researchers use it to investigate the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: It serves as a reference compound in studies on cancer and other diseases caused by PAH exposure.
Industry: The compound is used in the development of materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by enzymes like cytochrome P450, which convert it into reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 3-Hydroxy-7-methylbenz(a)anthracene-12-methanol include other PAHs like anthracene, phenanthrene, and 7,12-dimethylbenz(a)anthracene. These compounds share similar structures and properties but differ in their specific functional groups and biological activities. For example, 7,12-dimethylbenz(a)anthracene is a potent carcinogen used in cancer research, while anthracene and phenanthrene are less biologically active .
Propiedades
Número CAS |
18787-78-5 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
12-(hydroxymethyl)-7-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H16O2/c1-12-15-4-2-3-5-18(15)19(11-21)20-16(12)8-6-13-10-14(22)7-9-17(13)20/h2-10,21-22H,11H2,1H3 |
Clave InChI |
FARDVKPKCUUPFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)CO)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


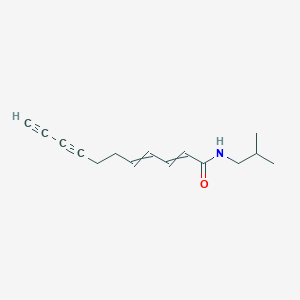
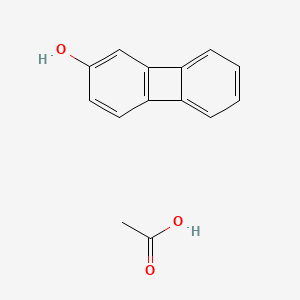


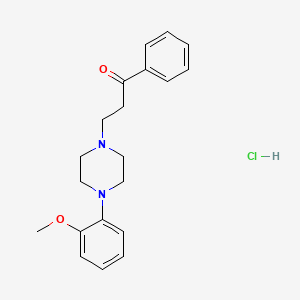
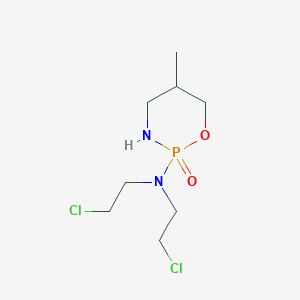
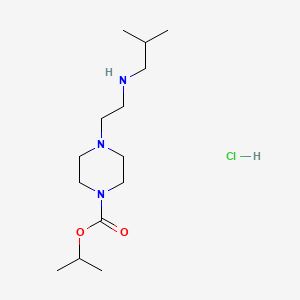

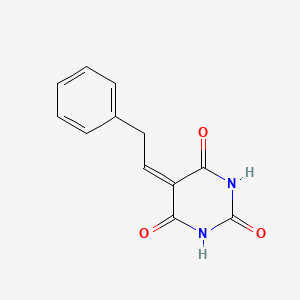
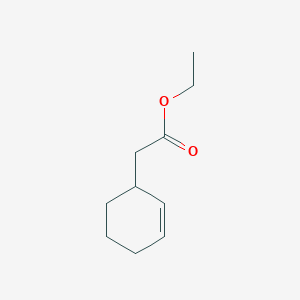
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
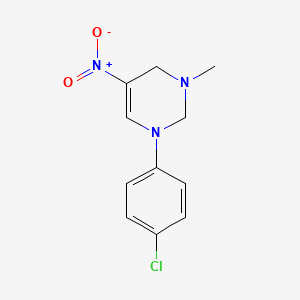
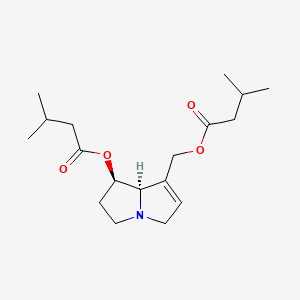
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
